1.15-Unit Lower LogP Enhances Aqueous Solubility Profile vs. Methyl 2-azaspiro[4.5]decane-4-carboxylate
Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate exhibits a calculated LogP of 0.1756, substantially lower than the 1.3293 calculated for the non-oxa analog Methyl 2-azaspiro[4.5]decane-4-carboxylate . This 1.15-unit reduction in lipophilicity is driven by the 7-oxa heteroatom and translates into higher aqueous solubility, reduced non-specific protein binding, and potentially lower volumes of distribution in pharmacokinetic studies.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.1756 |
| Comparator Or Baseline | Methyl 2-azaspiro[4.5]decane-4-carboxylate (CAS 235791-22-7), LogP = 1.3293 |
| Quantified Difference | ΔLogP = -1.1537 (target is ~1.15 units more hydrophilic) |
| Conditions | In silico calculation (identical computational method on vendor platforms) |
Why This Matters
For procurement decisions, a LogP difference of >1 unit directly affects formulation ease, in vivo pharmacokinetics, and the suitability of the building block for targets requiring low-lipophilicity starting points.
